molecular formula C17H16ClN3O5S2 B2702568 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 899734-35-1

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2702568
M. Wt: 441.9
InChI Key: RHQLEAIXSQUQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Synthesis Analysis

In 2010, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested as positive allosteric modulators of the AMPA receptors .


Molecular Structure Analysis

The molecular formula of the compound is C17H16ClN3O5S2 and it has a molecular weight of 441.9.


Chemical Reactions Analysis

The compound is a part of the 1,2,4-benzothiadiazine-1,1-dioxide ring system, which has been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H16ClN3O5S2 and a molecular weight of 441.9. More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on the synthesis of compounds with similar structures, examining their chemical properties and potential applications. For instance, the synthesis of related compounds involves reactions that yield substances with significant biological activity, such as antimicrobial properties (Ismailova et al., 2014; Sah et al., 2014). These studies highlight the diverse synthetic pathways and structural configurations possible with thiadiazole derivatives.

Antimicrobial Applications

Some thiadiazole derivatives have been explored for their antimicrobial efficacy. Compounds synthesized from thiadiazole frameworks have shown moderate activity against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Sah et al., 2014; Bhoi et al., 2015). This suggests a promising area of application for "2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide" in antimicrobial drug development.

Potential for Anticancer and Antitumor Activity

The structural analogs of "2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide" have been evaluated for their antitumor and anticancer activities. Derivatives bearing different heterocyclic ring systems have been synthesized and tested against human tumor cell lines, demonstrating considerable activity (Yurttaş et al., 2015). This indicates the compound's potential role in the development of new anticancer therapies.

Chemical Properties and Interactions

Detailed structural analysis of similar compounds reveals insights into their chemical behavior and interactions at the molecular level. For example, studies on the crystal structure and molecular interactions provide a basis for understanding the compound's stability and reactivity, which is crucial for designing drugs with specific biological activities (Boechat et al., 2011).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring system, to which this compound belongs, has been the subject of various studies due to its wide range of biological activities . Future research may focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S2/c1-25-13-6-4-11(8-14(13)26-2)19-16(22)9-27-17-20-12-5-3-10(18)7-15(12)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQLEAIXSQUQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

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